molecular formula C6H5BrClNO2S B3005847 2-Bromo-4-methylpyridine-3-sulfonyl chloride CAS No. 1696210-42-0

2-Bromo-4-methylpyridine-3-sulfonyl chloride

Cat. No.: B3005847
CAS No.: 1696210-42-0
M. Wt: 270.53
InChI Key: YZFARFKRAAFEFD-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol . It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylpyridine-3-sulfonyl chloride typically involves the bromination of 4-methylpyridine followed by sulfonylation. The reaction conditions often require the use of bromine and a sulfonyl chloride reagent under controlled temperatures and anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

2-Bromo-4-methylpyridine-3-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylpyridine-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various chemical transformations and modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methylpyridine-3-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be suitable .

Properties

IUPAC Name

2-bromo-4-methylpyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFARFKRAAFEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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